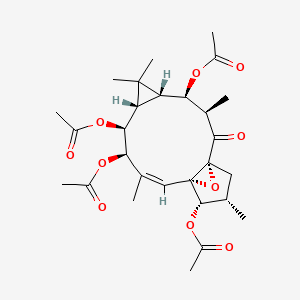
Ingol-3,7,8,12-tetraacetate
- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.
- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.
Descripción general
Descripción
Ingol-3,7,8,12-tetraacetate, also known as this compound, is a useful research compound. Its molecular formula is C28H38O10 and its molecular weight is 534.6 g/mol. The purity is usually 95%.
BenchChem offers high-quality this compound suitable for many research applications. Different packaging options are available to accommodate customers' requirements. Please inquire for more information about this compound including the price, delivery time, and more detailed information at info@benchchem.com.
Aplicaciones Científicas De Investigación
Biological Activities
Ingol-3,7,8,12-tetraacetate has been studied for its diverse biological effects:
- Antitumor Activity : Research indicates that certain diterpenes, including those related to ingol compounds, exhibit cytotoxic effects on various cancer cell lines. For instance, studies have shown that derivatives of ingol can inhibit tumor cell proliferation through mechanisms involving apoptosis and cell cycle arrest .
- Antimicrobial Properties : this compound has demonstrated antimicrobial activity against a range of pathogens. This includes efficacy against both Gram-positive and Gram-negative bacteria, making it a potential candidate for developing new antimicrobial agents .
- Anti-inflammatory Effects : Similar compounds have been noted for their ability to modulate inflammatory responses. The presence of hydroxyl groups in the structure may play a crucial role in mediating these effects by inhibiting pro-inflammatory cytokines .
Antitumor Activity
A study evaluated the cytotoxic effects of ingol derivatives on human cancer cell lines. It was found that this compound significantly reduced cell viability in a dose-dependent manner. The mechanism was linked to the induction of apoptosis via caspase activation .
Antimicrobial Efficacy
In another investigation focusing on the antimicrobial properties of ingol compounds extracted from plant sources, this compound exhibited potent activity against Staphylococcus aureus and Escherichia coli. The study highlighted its potential as a natural preservative in food and cosmetic formulations .
Data Table of Biological Activities
Propiedades
Número CAS |
51906-02-6 |
|---|---|
Fórmula molecular |
C28H38O10 |
Peso molecular |
534.6 g/mol |
Nombre IUPAC |
[(1R,3R,4R,5R,7S,8S,9R,10Z,12S,13S,14S)-8,9,13-triacetyloxy-3,6,6,10,14-pentamethyl-2-oxo-16-oxatetracyclo[10.3.1.01,12.05,7]hexadec-10-en-4-yl] acetate |
InChI |
InChI=1S/C28H38O10/c1-12-10-28-25(37-18(7)32)13(2)11-27(28,38-28)24(33)14(3)22(35-16(5)30)19-20(26(19,8)9)23(36-17(6)31)21(12)34-15(4)29/h10,13-14,19-23,25H,11H2,1-9H3/b12-10-/t13-,14+,19-,20+,21+,22-,23-,25-,27-,28-/m0/s1 |
Clave InChI |
OELNYBPMAKRSFQ-RSQGHNFHSA-N |
SMILES |
CC1CC23C(=O)C(C(C4C(C4(C)C)C(C(C(=CC2(C1OC(=O)C)O3)C)OC(=O)C)OC(=O)C)OC(=O)C)C |
SMILES isomérico |
C[C@H]1C[C@]23C(=O)[C@@H]([C@@H]([C@@H]4[C@@H](C4(C)C)[C@@H]([C@@H](/C(=C\[C@@]2([C@H]1OC(=O)C)O3)/C)OC(=O)C)OC(=O)C)OC(=O)C)C |
SMILES canónico |
CC1CC23C(=O)C(C(C4C(C4(C)C)C(C(C(=CC2(C1OC(=O)C)O3)C)OC(=O)C)OC(=O)C)OC(=O)C)C |
Sinónimos |
ingol-3,7,8,12-tetraacetate |
Origen del producto |
United States |
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.
















